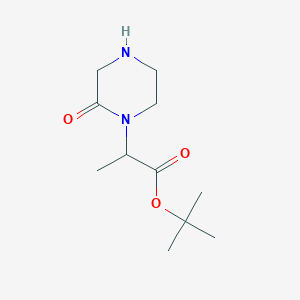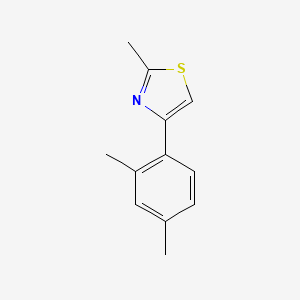![molecular formula C13H10F3NO2S B2439720 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 924868-88-2](/img/structure/B2439720.png)
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid” is a derivative of thiazole, which can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and bioactive molecules .
Synthesis Analysis
The synthesis of this compound involves the addition of 2-methyl-4-trifluoromethyl-5-thiazoleacetic acid ethyl ester to a dry reaction flask, followed by the addition of a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC .Molecular Structure Analysis
The molecular formula of this compound is C6H4F3NO2S . It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The ring is substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position .Chemical Reactions Analysis
The compound is involved in a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole, followed by hydrolysis in the presence of 6 M HCl .Physical And Chemical Properties Analysis
The compound has a melting point of 186-187 degrees Celsius . It is soluble in methanol . The compound’s molecular weight is 211.16 .Aplicaciones Científicas De Investigación
Design and Anticancer Activity
A series of benzamides were synthesized using 2-(4-methylphenyl)acetic acid, among other components, and evaluated for their anticancer properties. These compounds demonstrated moderate to excellent anticancer activities against multiple cancer cell lines, such as breast, lung, colon, and ovarian cancer, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).
Photodegradation Studies
Analysis of Photo-degradation
The photo-degradation of a pharmaceutical compound structurally related to the given chemical was analyzed, revealing the formation of a unique degradation product upon exposure to visible light. This study provides insights into the stability and photo-reactivity of thiazole-containing compounds, which can be crucial for the development and storage of pharmaceuticals (Wu, Hong, & Vogt, 2007).
Luminescence and Sensing Applications
Highly Luminescent Heterocyclic Compounds
Substituted pyridylthiazoles, closely related to the chemical , demonstrated high fluorescence quantum yields and large Stokes shift values, making them potentially useful for applications in metal sensing and as laser dyes (Grummt et al., 2007).
Antimicrobial and Biocide Applications
Antimicrobial Activity
Novel compounds containing the thiazole moiety were synthesized and exhibited antimicrobial activity. Some of these compounds showed promising results against various microorganisms, indicating their potential as antimicrobial agents. This showcases the versatility of thiazole-containing compounds in the development of new antimicrobial drugs (Reddy et al., 2013).
Biocide Potential in Cosmetics and Detergents
A study highlighted the potential of thiazolyl-acetic acid derivatives as effective biocides. One compound in particular showed strong antibacterial and antifungal activities, surpassing some commercial preservative agents. This suggests the potential use of such compounds as preservatives in cosmetics and detergents (Shirai et al., 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid is the Peroxisome Proliferator-Activated Receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . It binds to the PPAR, leading to a change in the conformation of the receptor. This change allows the receptor to bind to specific regions of DNA called PPAR response elements (PPREs), leading to the transcription of various genes . The activation of these genes can lead to various downstream effects, depending on the specific genes involved .
Biochemical Pathways
The activation of PPARs by 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can affect various biochemical pathways. One of the key pathways influenced by PPAR activation is the regulation of central inflammation . By activating PPARs, this compound can help control the process of inflammation within the brain .
Result of Action
The activation of PPARs by 2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can lead to a decrease in central inflammation . This can have various molecular and cellular effects, depending on the specific context and the other factors involved .
Propiedades
IUPAC Name |
2-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-2-4-9(5-3-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOSZOWTNVUUOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2439638.png)


![2-[3-(1,3-Benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2439642.png)

![Methyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2439644.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439645.png)

![4-Methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]morpholine](/img/structure/B2439647.png)
![N-{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}prop-2-enamide](/img/structure/B2439648.png)

![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)